Cas no 1383575-45-8 (4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole)
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
- RKMQNLNNWJQCJF-UHFFFAOYSA-N
- EN300-701252
- SCHEMBL9948678
- DB-340136
- 1383575-45-8
- G85729
-
- Inchi: 1S/C5H6Br2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3
- InChI Key: RKMQNLNNWJQCJF-UHFFFAOYSA-N
- SMILES: BrC1=CN(C)N=C1CBr
Computed Properties
- Exact Mass: 253.88772g/mol
- Monoisotopic Mass: 251.88977g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 99
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 17.8
- XLogP3: 1.5
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A1123694-1g |
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 98% | 1g |
$755.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-100mg |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 100mg |
¥1142.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-250mg |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 250mg |
¥1821.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-500mg |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 500mg |
¥3036.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-1g |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 1g |
¥4547.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-5g |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 5g |
¥13641.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-100MG |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 100MG |
¥ 1,141.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-250MG |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 250MG |
¥ 1,821.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-500MG |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 500MG |
¥ 3,036.00 | 2023-03-30 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBXAA765-1G |
4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole |
1383575-45-8 | 95% | 1g |
¥ 4,547.00 | 2023-03-30 |
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Suppliers
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole
Recent Advances in the Application of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1383575-45-8) in Chemical Biology and Pharmaceutical Research
4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole (CAS: 1383575-45-8) is a halogenated pyrazole derivative that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors, antimicrobial agents, and anticancer compounds. Recent studies have highlighted its potential in the development of novel therapeutic agents, particularly in targeting protein-protein interactions and modulating enzymatic activity.
One of the most notable applications of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole is its role in the synthesis of covalent inhibitors. The presence of two bromine atoms at the 3- and 4-positions of the pyrazole ring makes it an excellent electrophile for nucleophilic substitution reactions, enabling the formation of stable covalent bonds with target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of this compound in the design of irreversible inhibitors for Bruton's tyrosine kinase (BTK), a key target in the treatment of B-cell malignancies.
In addition to its use in covalent inhibitor design, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole has also been employed in the development of antimicrobial agents. Researchers have utilized this compound as a scaffold for the synthesis of novel pyrazole-based antibiotics with activity against multidrug-resistant bacterial strains. A recent study in Bioorganic & Medicinal Chemistry Letters reported the synthesis of a series of derivatives exhibiting potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli.
The compound's mechanism of action has been further elucidated through structural biology studies. X-ray crystallography and molecular docking analyses have revealed that derivatives of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole can occupy specific binding pockets in target enzymes, leading to conformational changes that impair enzymatic function. These insights have paved the way for the rational design of more potent and selective inhibitors.
Despite its promising applications, challenges remain in the optimization of 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole-based compounds. Issues such as off-target effects and metabolic instability have been reported in some preclinical studies. However, recent advances in prodrug strategies and formulation technologies have shown potential in addressing these limitations. A 2024 publication in ACS Chemical Biology highlighted the use of nanoparticle-based delivery systems to improve the pharmacokinetic profile of pyrazole-derived therapeutics.
Looking ahead, 4-Bromo-3-(bromomethyl)-1-methyl-1H-pyrazole continues to be a valuable tool in chemical biology research. Its versatility as a synthetic intermediate and its ability to modulate diverse biological targets make it a compound of enduring interest in pharmaceutical development. Future research directions may include exploring its applications in targeted protein degradation and the development of bifunctional molecules for precision medicine approaches.
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